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molecular formula NH4C6H2N3O7<br>C6H6N4O7 B094429 Ammonium picrate CAS No. 131-74-8

Ammonium picrate

Cat. No. B094429
M. Wt: 246.13 g/mol
InChI Key: PADMMUFPGNGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07057072B2

Procedure details

Replacement of urea with an ammonium salt (or “NH3 reagent”) obtained from ammonia and weak acids (e.g., acetic, carbonic acid, phosphoric acid) produces picramide free of cyanuric acid. Thus, reaction of picric acid or ammonium picrate with an ammonium salt in dipolar aprotic solvents such as sulfolane or N-methylpyrrolidinone (NMP) for several hours at 175–185° C., followed by a water wash, produces picramide that is free of cyanuric acid and ammonium salts. Ammonium hydroxide (28% NH3 in H2O) is unsatisfactory for use as an NH3 reagent as picric acid/ammonium picrate are decomposed to black solids when exposed to the ammonium hydroxide. Example 2 and Table 1 list conversions of 0.18–0.92 g of ammonium picrate in sulfolane to picramide in 8 ml glass pressure tubes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:15](O)=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].C1(C([O-])=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1)[N+:18]([O-])=O.[NH4+].S1(CCCC1)(=O)=O.CN1CCCC1=O>O>[CH:5]1[C:1]([N+:2]([O-:4])=[O:3])=[C:15]([NH2:18])[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:6]=1[N+:7]([O-:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[NH4+]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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